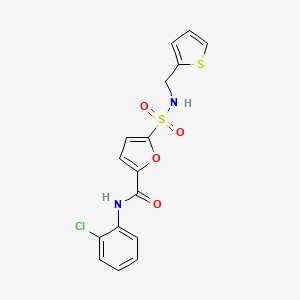

N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide core substituted at the 5-position with a sulfamoyl group bearing a thiophen-2-ylmethyl moiety. The 2-chlorophenyl group at the amide nitrogen introduces steric and electronic modulation. Its structure combines sulfonamide and carboxamide pharmacophores, which are common in antimicrobial and enzyme-targeting agents. Key structural elements include:

- Sulfamoyl group (-SO₂NH-): Enhances hydrogen-bonding capacity and solubility.

- Thiophen-2-ylmethyl substituent: A sulfur-containing heterocycle that increases lipophilicity and may influence metabolic stability.

- 2-Chlorophenyl group: The chlorine atom at the ortho position introduces steric hindrance and electron-withdrawing effects.

Properties

IUPAC Name |

N-(2-chlorophenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S2/c17-12-5-1-2-6-13(12)19-16(20)14-7-8-15(23-14)25(21,22)18-10-11-4-3-9-24-11/h1-9,18H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZHFOLFMVKXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the chlorophenyl and thiophen-2-ylmethyl groups through nucleophilic substitution reactions. The sulfamoyl group is then introduced via sulfonation reactions under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction condition controls to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to amines.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

a) Chlorophenyl Positional Isomers

- 5-(3-Chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 66, ) Difference: 3-Chlorophenyl vs. 2-chlorophenyl. Impact: The meta-chloro substituent reduces steric hindrance compared to the ortho position in the target compound. This may improve binding to flat enzymatic pockets but reduce selectivity due to decreased steric clash with off-target sites . Activity: Nitrothiazole derivatives like 66 show potent antimicrobial activity, suggesting the nitro group enhances electron-deficient interactions.

b) Thiophene vs. Benzene in Sulfamoyl Moieties

- N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Difference : Thiophene vs. furan core; nitro group vs. sulfamoyl.

- Impact : Thiophene’s sulfur atom increases electron-richness compared to furan, altering charge distribution. The nitro group in this analogue forms strong hydrogen bonds (C–H⋯O), while the sulfamoyl group in the target compound enables NH-based hydrogen bonding .

- Crystallography : Dihedral angles between aromatic rings in the thiophene analogue (8.5–13.5°) are similar to furan-based systems, suggesting comparable conformational flexibility .

Sulfamoyl Group Placement and Heterocyclic Modifications

a) Sulfamoyl on Furan vs. Benzene

b) 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11, )

- Difference : Oxadiazole core vs. furan; benzyl/cyclohexyl substituents vs. thiophen-2-ylmethyl.

- Impact : Oxadiazoles are more rigid and electron-deficient, favoring π-stacking. The cyclohexyl group in LMM11 increases lipophilicity, while the thiophen-2-ylmethyl group in the target compound balances lipophilicity and aromatic interactions .

Functional Group Comparisons

a) Nitro vs. Chloro Substituents

b) Amino vs. Sulfamoyl Groups

- 5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide () Difference: Diethylamino group vs. sulfamoyl. The sulfamoyl group’s neutral charge may improve target specificity .

Key Research Findings

- Antimicrobial Activity: Nitrothiazole derivatives (e.g., Compound 66) exhibit stronger antimicrobial effects than the target compound, likely due to nitro-driven redox interactions.

- Metabolic Stability : Thiophen-2-ylmethyl substituents (target) resist oxidative metabolism better than benzyl groups (LMM5), as sulfur’s electron delocalization reduces susceptibility to CYP450 enzymes .

- Crystal Packing : The target compound’s 2-chlorophenyl group may induce tighter molecular packing compared to 3-chlorophenyl analogues, impacting solubility and dissolution rates .

Biological Activity

N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, with the CAS number 1172865-25-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₆H₁₃ClN₂O₄S₂

- Molecular Weight : 396.9 g/mol

- Structure : The compound features a furan ring, a thiophene moiety, and a chlorophenyl group, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in disease processes, such as proteases related to viral infections. For instance, derivatives of furan have been reported to inhibit SARS-CoV-2 main protease (Mpro) with IC₅₀ values in the low micromolar range .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. For example, pyrrole benzamide derivatives have been effective against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar activity .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of SARS-CoV-2 Mpro | |

| Antimicrobial | Activity against Staphylococcus aureus | |

| Cytotoxicity | Low cytotoxicity in Vero cells |

Case Studies and Research Findings

- SARS-CoV-2 Inhibition : A study on furan derivatives highlighted their potential as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. The compound F8-B22, structurally related to this compound, exhibited an IC₅₀ value of 1.55 μM, indicating strong inhibitory potential against the virus .

- Antimicrobial Efficacy : Research on pyrrole derivatives has shown that modifications in their structure can significantly affect their antimicrobial potency. The MIC values for certain derivatives ranged from 3.12 to 12.5 μg/mL against bacterial strains, suggesting that similar modifications could enhance the efficacy of this compound against pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Functional Groups : The presence of electron-withdrawing groups (like chlorine) can enhance potency.

- Ring Structures : The furan and thiophene rings contribute to hydrophobic interactions and enzyme binding.

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.